Benzo[h]quinoline
Overview
Description
Synthesis Analysis
The synthesis of Benzo[h]quinoline and its derivatives involves various chemical methodologies that enable the formation of these complex structures with high efficiency and selectivity. A notable approach includes a multicomponent domino reaction for the rapid synthesis of highly functionalized benzo[h]pyrazolo[3,4-b]quinolines, utilizing microwave irradiation for short periods, achieving good to excellent yields and complete regioselectivity (Jiang et al., 2011). Another synthesis route involves L-proline catalyzed multicomponent reactions for the formation of 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives, offering a simple, metal-free reaction procedure applicable to a broad range of aldehydes (Karamthulla et al., 2014).
Molecular Structure Analysis
The molecular structure of benzo[h]quinoline derivatives has been explored through various spectroscopic techniques and X-ray crystallography. Novel aminated benzimidazo[1,2-a]quinolines have been synthesized, showing essentially planar structures with weak intermolecular hydrogen bonds and π–π aromatic interactions, indicating potential applications as DNA-specific fluorescent probes (Perin et al., 2011).
Chemical Reactions and Properties
Benzo[h]quinoline derivatives undergo various chemical reactions, highlighting their versatile chemical properties. For instance, photoinduced intramolecular formal [4 + 2] cycloaddition has been employed to form benzo[f]quinoline derivatives, indicating the influence of substitution patterns on the reactivity of the photocyclization steps (Šagud et al., 2015). Another example includes the synthesis of 10-dimethylamino derivatives of benzo[h]quinoline, displaying high basicity and forming chelated monocations, which are distinguished from proton sponges by their yellow color and luminescence (Pozharskii et al., 2016).
Physical Properties Analysis
The physical properties of benzo[h]quinoline derivatives have been extensively studied, revealing their significant photophysical, electrochemical, and thermal behaviors. The optimized methodology for the oxidative acetoxylation of benzo[h]quinoline analogues has led to the formation of hydroxybenzoquinolines demonstrating excited-state intramolecular proton transfer (ESIPT), showcasing small fluorescence quantum yields and large Stokes shifts (Piechowska & Gryko, 2011).
Chemical Properties Analysis
The chemical properties of benzo[h]quinoline compounds, such as their reactivity and interaction with other molecules, have been explored in several studies. For instance, a facile synthesis of benzo[h]quinolines via silica-TsOH-P2O5 promoted condensation demonstrates the compound's ability to undergo condensation reactions, highlighting the efficiency of this method (Zhu et al., 2017). Furthermore, the synthesis and properties of benzo[h]imidazo[1,2-a]quinolines and 1,2a-diazadibenzo[cd,f]azulenes from a common intermediate by regioselective cycloisomerization reactions reveal the influence of Brønsted acid and solvent on selectivity, alongside their optical and electrochemical properties (Khomutetckaia et al., 2023).
Scientific Research Applications
-
Medicinal Chemistry
- Summary of Application : Benzo[h]quinoline and its derivatives have shown a wide range of bioactivity, including antibacterial, wound healing, antioxidant, and anticancer activity .
- Methods of Application : These compounds are synthesized through various methods, including cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines .
- Results or Outcomes : The bioactivity and fluorescence properties of these compounds have been described, and their complexes with transition metals and organosilicon compounds have been applied in cross-coupling reactions .
-
Chemical Synthesis
- Summary of Application : Benzo[h]quinoline is used in the synthesis of osmium and ruthenium complexes containing an N-heterocyclic carbene ligand .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions the use of Benzo[h]quinoline as a starting reagent .
- Results or Outcomes : The outcomes of these syntheses are the formation of osmium and ruthenium complexes .
-
Agrochemicals and Dyes
- Summary of Application : Many quinoline derivatives, including Benzo[h]quinoline, are found to have applications as agrochemicals and in the manufacturing of dyes, food colorants, pH indicators, and other organic compounds .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are the production of various agrochemicals and dyes .
-
Polymer Analysis
- Summary of Application : Benzo[h]quinoline is used in the determination of nitrogen-containing polynuclear aromatic hydrocarbons in the gaseous products of the thermal degradation of polymers .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of Benzo[h]quinoline in HPLC-fluorescence detection .
- Results or Outcomes : The outcomes of these applications are the identification and quantification of nitrogen-containing polynuclear aromatic hydrocarbons .
-
Pharmaceuticals
- Summary of Application : Quinoline and its derivatives, including Benzo[h]quinoline, are found in various drugs, including anti-malarial, antibacterial, anticancer, local anesthetic, and anti-tubercular drugs .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are the production of various pharmaceuticals .
-
Catalysis
- Summary of Application : Benzo[h]quinoline and its derivatives have been used in the field of catalysis. Their complexes with transition metals and organosilicon compounds have been applied in cross-coupling reactions .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of Benzo[h]quinoline in the formation of complexes with transition metals and organosilicon compounds .
- Results or Outcomes : The outcomes of these applications are the facilitation of cross-coupling reactions .
-
Fluorescence Studies
- Summary of Application : Benzo[h]quinoline and its derivatives have fluorescence properties, which have been described in various studies .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are the identification and study of the fluorescence properties of these compounds .
Safety And Hazards
Future Directions
Benzo[h]quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
properties
IUPAC Name |
benzo[h]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJYKHNJTSNBHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075199 | |
Record name | Benzo[h]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 7,8-Benzoquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20127 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000218 [mmHg] | |
Record name | 7,8-Benzoquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20127 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Benzo[h]quinoline | |
CAS RN |
230-27-3 | |
Record name | Benzo[h]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=230-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Bnzoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000230273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[h]quinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16033 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[h]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[h]quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AZAPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KWJ7WT6Y7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.